Cbz-(R)-2-phenylglycinol

Description

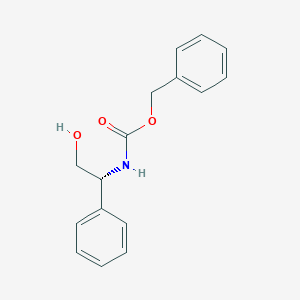

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCPMJLIZGTHY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cbz-(R)-2-Phenylglycinol: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Cbz-(R)-2-phenylglycinol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and process chemistry, offering both foundational knowledge and practical insights.

Introduction: The Significance of Chiral Purity in Pharmaceuticals

The therapeutic efficacy of many pharmaceutical agents is intrinsically linked to their stereochemistry. A single chiral center can dramatically alter the pharmacological and toxicological profile of a drug molecule. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. Chiral building blocks, such as this compound, are instrumental in achieving this goal, providing a reliable source of chirality that can be incorporated into complex molecular architectures.[1][]

This compound, also known as Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate, is a derivative of the amino alcohol (R)-2-phenylglycinol. The introduction of the carboxybenzyl (Cbz) protecting group enhances its utility in multi-step syntheses by masking the reactivity of the amino group, allowing for selective transformations at other sites of the molecule.[3] This guide will delve into the essential technical aspects of this versatile compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120666-53-7 | [3] |

| Molecular Formula | C₁₆H₁₇NO₃ | [3] |

| Formula Weight | 271.32 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% | [3] |

| Storage Conditions | 2-8 °C | [3] |

Molecular Structure

The structure of this compound features a phenyl ring and a hydroxyl group attached to a stereogenic center, with the amino group protected by a benzyloxycarbonyl (Cbz) group. This specific arrangement of functional groups imparts its unique reactivity and utility as a chiral auxiliary.

Figure 1: 2D Chemical Structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-protection of (R)-(-)-2-phenylglycinol with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure in peptide synthesis and for the protection of amino groups.

Synthetic Workflow

The synthesis involves the nucleophilic attack of the amino group of (R)-(-)-2-phenylglycinol on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.

References

Spectroscopic Characterization of Cbz-(R)-2-phenylglycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for Cbz-(R)-2-phenylglycinol, a chiral building block of significant interest in pharmaceutical synthesis. As a senior application scientist, the following content is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical considerations. This document will serve as a valuable resource for the structural elucidation and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

This compound, systematically named benzyl ((R)-1-hydroxy-2-phenylethyl)carbamate, possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The presence of a chiral center, an aromatic ring from the phenylglycinol moiety, a carbamate linkage, and a second aromatic ring from the Cbz protecting group all contribute to its characteristic NMR, IR, and MS spectra. Understanding these contributions is paramount for unambiguous identification and purity assessment.

Molecular Formula: C₁₆H₁₇NO₃ Molecular Weight: 271.31 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of both the phenylglycine and the benzyl groups, as well as the aliphatic protons of the ethyl bridge and the carbamate N-H.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, at 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~7.25-7.40 | m | 10H | Ar-H | The aromatic protons from both the phenylglycine and the Cbz group are expected to overlap in this region, resulting in a complex multiplet. |

| ~5.10 | s | 2H | Cbz-CH₂ | The benzylic protons of the Cbz group typically appear as a singlet due to the absence of adjacent protons. This is a characteristic signature of the Cbz protecting group. |

| ~4.90 | m | 1H | CH -Ph | This methine proton, being adjacent to both the phenyl group and the nitrogen of the carbamate, will be deshielded and appear as a multiplet due to coupling with the adjacent CH₂ protons. |

| ~3.75 | m | 2H | CH₂ -OH | The diastereotopic methylene protons adjacent to the hydroxyl group will be deshielded by the oxygen and will likely appear as a multiplet due to coupling with the methine proton. |

| ~5.30 | d | 1H | NH | The carbamate proton signal is often a broad singlet or a doublet due to coupling with the adjacent methine proton. Its chemical shift can be variable and is sensitive to concentration and solvent. |

| ~2.50 | br s | 1H | OH | The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, at 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~156.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is characteristically found in this downfield region. |

| ~138.0 | Ar-C (Quaternary, Ph-CH) | The quaternary carbon of the phenylglycine moiety. |

| ~136.0 | Ar-C (Quaternary, Cbz) | The quaternary carbon of the benzyl group of the Cbz moiety. |

| ~127.0-129.0 | Ar-C H | The aromatic carbons from both phenyl rings will appear in this region. |

| ~67.0 | Cbz-C H₂ | The benzylic carbon of the Cbz group. |

| ~65.0 | C H₂-OH | The carbon bearing the hydroxyl group. |

| ~58.0 | C H-Ph | The methine carbon attached to the phenyl group and nitrogen. |

Experimental Protocol for NMR Analysis

A self-validating NMR protocol is crucial for obtaining reliable and reproducible data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1] Ensure the instrument is properly shimmed to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and acquisition time.[2]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3]

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, N-H, C=O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Key Insights |

| ~3400 | Strong, Broad | O-H stretch (alcohol) | The broadness of this peak is due to hydrogen bonding. This is a key indicator of the free hydroxyl group. |

| ~3330 | Medium, Sharp | N-H stretch (carbamate) | The N-H stretch in carbamates typically appears in this region as a relatively sharp peak compared to the O-H stretch. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl rings. |

| ~3000-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations for the sp³ C-H bonds in the ethyl bridge and the Cbz methylene group. |

| ~1690 | Strong, Sharp | C=O stretch (carbamate) | This strong absorption is a hallmark of the carbamate functional group. Its position can be influenced by hydrogen bonding. |

| ~1530 | Medium | N-H bend | This bending vibration is another characteristic feature of the carbamate linkage. |

| ~1250 | Strong | C-O stretch | Stretching vibration of the C-O bonds in the carbamate and alcohol moieties. |

| ~750 and ~700 | Strong | Aromatic C-H out-of-plane bend | These strong absorptions are indicative of monosubstituted benzene rings. |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) must be recorded to subtract the absorptions from atmospheric CO₂ and water vapor.[4]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that is expected to yield the protonated molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound (ESI+)

| m/z | Ion | Rationale & Key Insights |

| 272.1 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum, confirming the molecular weight of the compound. |

| 294.1 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and can further confirm the molecular weight. |

| 138.1 | [M - C₇H₅O₂]⁺ | Fragmentation involving the loss of the Cbz protecting group as a radical cation is a plausible pathway. |

| 108.1 | [C₇H₇O]⁺ | The tropylium ion is a very stable fragment and is a characteristic peak for compounds containing a benzyl group. |

| 91.1 | [C₇H₇]⁺ | The benzyl cation is another common and stable fragment from the Cbz group. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a standalone spectrometer or coupled with a liquid chromatography (LC) system for LC-MS analysis.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any adducts (e.g., [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed information from NMR, IR, and MS, researchers can confidently verify the structure and purity of this key chiral intermediate. The provided protocols and interpretations, grounded in established scientific principles, are designed to ensure data integrity and facilitate the successful application of this compound in drug discovery and development.

References

Cbz-(R)-2-phenylglycinol CAS number and molecular formula

An In-depth Technical Guide to Cbz-(R)-2-phenylglycinol

Introduction

This compound, a prominent chiral building block, holds a significant position in the landscape of pharmaceutical and fine chemical synthesis. Its utility stems from the presence of a stereodefined center and the versatile carbobenzyloxy (Cbz) protecting group on the amine. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, applications, and safe handling. The strategic use of this compound as a chiral auxiliary or intermediate is critical in the asymmetric synthesis of complex molecules, where precise stereochemical control is paramount for biological activity.

Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate identification through its CAS number is crucial for procurement and regulatory compliance.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 120666-53-7 | [1] |

| Molecular Formula | C16H17NO3 | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC--INVALID-LINK--O | [1] |

| InChI Key | WTENFXZSJDYZAV-HNNXBMFYSA-N | [1] |

Physicochemical Data

The physical properties of this compound are critical for its handling, reaction setup, and purification. While specific data for the Cbz-protected form is not as widely published as its parent compound, (R)-(-)-2-phenylglycinol, the following table provides key information on the parent compound for reference.

| Property | Value for (R)-(-)-2-phenylglycinol | Source |

| Appearance | White to light yellow crystalline solid | [2][3] |

| Melting Point | 75-77 °C | |

| Solubility | Slightly soluble in water.[4] Soluble in DMF, DMSO, and Ethanol (50 mg/ml).[5] | |

| Optical Rotation | [α]24/D −31.7°, c = 0.76 in 1 M HCl |

Synthesis and Manufacturing Overview

The synthesis of this compound is conceptually straightforward, involving the protection of the amino group of (R)-(-)-2-phenylglycinol with a carbobenzyloxy group. This is typically achieved by reacting the parent amino alcohol with benzyl chloroformate in the presence of a base.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-Carbobenzyloxy-(R)-2-phenylglycinol

This protocol is a representative method for the Cbz protection of an amino alcohol.

-

Dissolution: Dissolve (R)-(-)-2-phenylglycinol (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH). Cool the solution to 0°C in an ice bath.

-

Reaction: While maintaining the temperature at 0°C, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of NaOH dropwise and simultaneously over a period of 30 minutes to maintain a basic pH.[6]

-

Stirring: Stir the mixture vigorously at 0°C for an additional 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted benzyl chloroformate and other organic impurities. The desired product will remain in the aqueous layer.

-

Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Applications in Asymmetric Synthesis

This compound is a valuable chiral synthon in the development of active pharmaceutical ingredients (APIs). The Cbz group provides robust protection during subsequent synthetic steps and can be readily removed under mild hydrogenolysis conditions.

Role as a Chiral Building Block

The primary application of this compound is as a chiral building block. Its predefined stereocenter is incorporated into the final target molecule, ensuring the desired enantiomeric purity. This is particularly important in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Caption: Role of this compound in a multi-step synthesis.

Analytical Characterization

To ensure the quality and purity of this compound for use in synthesis, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight, confirming the identity of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Polarimetry: Measures the specific optical rotation to confirm the enantiomeric form.[7]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

-

Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the relative peak areas.

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound to ensure safety and maintain the integrity of the compound. The safety information for the parent compound, (R)-(-)-2-phenylglycinol, is often used as a reference.

Hazard Identification and Precautionary Measures

The parent compound, (R)-(-)-2-phenylglycinol, is classified as causing severe skin burns and eye damage.[2][8]

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| H335: May cause respiratory irritation.[9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] For long-term storage, keeping the material at -20°C is recommended.[5]

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the versatility of the Cbz protecting group make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. (R)-(-)-2-Phenylglycinol, 98% | Fisher Scientific [fishersci.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

The Role of Cbz-(R)-2-phenylglycinol as a Chiral Building Block in Modern Asymmetric Synthesis

An In-Depth Technical Guide

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are the foundational elements that enable the construction of complex, stereochemically defined molecules. Among these, (R)-2-phenylglycinol and its derivatives stand out for their versatility and efficacy. This technical guide provides an in-depth exploration of N-Carbobenzyloxy-(R)-2-phenylglycinol (Cbz-(R)-2-phenylglycinol), a stable and highly versatile precursor. We will dissect its fundamental properties, core applications as a chiral auxiliary and synthetic precursor, and provide field-proven experimental protocols for its use in synthesizing high-value chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chiral tool to achieve high levels of stereocontrol in their synthetic endeavors.

The Imperative of Chirality and the Role of Protected Amino Alcohols

The biological activity of a drug is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, modern drug development mandates the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). This necessity has propelled the field of asymmetric synthesis, where chiral building blocks serve as indispensable starting materials.[1]

(R)-2-phenylglycinol is a primary chiral 1,2-amino alcohol derived from the non-proteinogenic amino acid (R)-phenylglycine.[2] Its rigid phenyl group and adjacent stereocenter provide a powerful platform for inducing asymmetry in chemical reactions. However, the bifunctional nature of the molecule—containing both a nucleophilic amine and a hydroxyl group—requires a strategic approach to control its reactivity.

This is where the N-Carbobenzyloxy (Cbz) protecting group becomes critical. By temporarily masking the amine, this compound becomes a stable, crystalline solid that is easily handled and stored.[3][4] The Cbz group is robust enough to withstand a wide range of reaction conditions yet can be removed cleanly under specific, non-destructive protocols, typically hydrogenolysis.[5] This "protect-react-deprotect" strategy allows chemists to selectively utilize the hydroxyl group or the chiral backbone for transformations before liberating the amine for subsequent steps, making this compound a cornerstone of multi-step asymmetric synthesis.

Physicochemical Properties

A thorough understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of this compound's parent compound, (R)-(-)-2-Phenylglycinol, are summarized below.

| Property | Value | Reference |

| Synonyms | (R)-2-Amino-2-phenylethanol, D-(−)-α-Phenylglycinol | [6] |

| CAS Number | 56613-80-0 | [2][6] |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | White crystalline solid | [7] |

| Melting Point | 75-77 °C | |

| Optical Rotation | [α]²⁴/D −31.7° (c = 0.76 in 1 M HCl) | |

| Optical Purity | ee: 99% (GLC) |

Core Application I: Synthesis of Chiral Oxazolidinone Auxiliaries

One of the most powerful applications of phenylglycinol is its conversion into chiral oxazolidinone auxiliaries. These heterocycles, famously developed by David Evans, are workhorses in asymmetric synthesis, enabling highly diastereoselective alkylations, aldol reactions, and conjugate additions.[8][] (R)-2-phenylglycinol is a direct precursor to (4R)-4-phenyloxazolidin-2-one, a key Evans-type auxiliary.

The synthesis involves the cyclization of the amino alcohol with a carbonate source, such as diethyl carbonate or phosgene derivatives.[8] The resulting auxiliary can then be acylated, and the N-acyl moiety's enolate will react with electrophiles with high facial selectivity, dictated by the bulky phenyl group at the C4 position, which blocks one face of the enolate.

Visualization: Synthesis of a Chiral Oxazolidinone

The following workflow illustrates the conversion of the parent (R)-2-phenylglycinol to the corresponding oxazolidinone auxiliary. This compound would first undergo Cbz deprotection before this step.

Caption: Synthesis of (4R)-4-phenyloxazolidin-2-one from (R)-2-phenylglycinol.

Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Phenyl-1,3-oxazolidin-2-one

This protocol is adapted from a microwave-assisted method which significantly reduces reaction times compared to conventional heating.[8] Note: This example uses the (S)-enantiomer for consistency with the cited literature, but the procedure is directly applicable to the (R)-enantiomer.

-

Reagent Preparation: In a 10 mL microwave reaction vessel, place (S)-phenylglycinol (0.50 g, 3.64 mmol, 1.0 eq.), K₂CO₃ (0.55 g, 3.64 mmol, 1.0 eq.), and diethyl carbonate (0.65 g, 5.46 mmol, 0.66 mL, 1.5 eq.).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 30 minutes.

-

Work-up: After cooling the reaction mixture to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford (S)-4-phenyl-1,3-oxazolidin-2-one as a white solid.

-

Characterization: Typical yields are in the range of 85-95%. The product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.

Core Application II: Diastereoselective Strecker Synthesis

This compound serves as an excellent chiral auxiliary in the Strecker synthesis of α-amino acids. In this application, the Cbz-protected amino alcohol is first oxidized to the corresponding aldehyde, Cbz-(R)-2-phenylglycinal.[10] This chiral aldehyde can then be used to form a chiral imine, which directs the nucleophilic addition of cyanide.

Alternatively, the parent (R)-phenylglycinol can be used directly to form a chiral imine with a ketone or aldehyde. The subsequent addition of a cyanide source (e.g., TMSCN) proceeds with high diastereoselectivity, controlled by the stereocenter of the phenylglycinol moiety.[11] This approach has been successfully used to synthesize sterically hindered, non-natural amino acids.[11][12]

Visualization: Mechanism of Stereochemical Induction

The stereochemical outcome is often rationalized by a chelation-controlled model, where a Lewis acid (like Zn²⁺) coordinates to both the imine nitrogen and the hydroxyl group, creating a rigid cyclic intermediate that forces the nucleophile to attack from the less sterically hindered face.

Caption: Chelation-controlled nucleophilic addition to a phenylglycinol-derived imine.

Experimental Protocol: Asymmetric Strecker Reaction

This generalized protocol is based on methodologies for synthesizing benzocyclic α,α-dialkyl-amino acids using (R)-phenylglycinol as the chiral auxiliary.[11]

-

Imine Formation: In a round-bottom flask, dissolve the ketone (e.g., 1-tetralone, 1.0 eq.) and (R)-phenylglycinol (1.1 eq.) in methanol. Heat the mixture to reflux for 4-6 hours with azeotropic removal of water (using a Dean-Stark apparatus). Remove the solvent under reduced pressure to yield the crude chiral imine.

-

Cyanide Addition (Zn²⁺ Catalyzed): Dissolve the crude imine in a suitable solvent (e.g., THF). Add ZnCl₂ (0.2 eq.) and stir for 15 minutes at room temperature. Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude aminonitrile can be purified by column chromatography. The diastereomeric ratio (dr) should be determined by ¹H NMR or HPLC analysis. High diastereoselectivities (dr > 90:10) are often achieved.[11]

Representative Data

The diastereoselectivity of the cyanide addition is highly dependent on the solvent and the nature of the Lewis acid catalyst.

| Substrate | Lewis Acid | Solvent | Diastereomeric Ratio (dr) | Reference |

| 1-Tetralone Imine | ZnCl₂ | THF | >95:5 | [11] |

| 1-Benzosuberone Imine | ZnCl₂ | Toluene | 90:10 | [11] |

Core Application III: Synthesis of Complex Bioactive Molecules

The true power of a chiral building block is demonstrated by its application in the total synthesis of complex natural products and pharmaceuticals. This compound and its derivatives have been employed as key starting materials for a range of targets, including piperidine-containing alkaloids and intermediates for blockbuster drugs.[13][14]

For example, phenylglycinol-derived lactams are versatile intermediates for the enantioselective synthesis of madangamines and decahydroquinoline alkaloids.[13] In these syntheses, the phenylglycinol unit acts as a "chiral latent form of ammonia," enabling the construction of complex nitrogen-containing ring systems with excellent stereocontrol.

Visualization: Synthetic Pathway to a Drug Intermediate

The following diagram outlines a high-level strategy for synthesizing a chiral piperidine ring system, a common motif in alkaloids, starting from a this compound-derived lactam.

Caption: Multi-step synthesis of a chiral alkaloid core from this compound.

The Cbz Group: A Tool for Synthetic Control

The Carbobenzyloxy (Cbz) group is fundamental to the utility of this building block. Its removal is a critical step in many synthetic sequences.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

This is the most common and cleanest method for removing a Cbz group, proceeding with high yield and generating toluene and carbon dioxide as benign byproducts.[5]

-

Setup: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.

-

Catalyst Addition: Add Palladium on carbon (Pd/C, typically 5-10 mol% Pd) to the solution.

-

Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). Stir the suspension vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Work-up: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine, which is often pure enough for the next step or can be purified further if necessary.

Conclusion

N-Cbz-(R)-2-phenylglycinol is more than just a protected amino alcohol; it is a strategic tool for introducing and controlling chirality in complex molecular architectures. Its stability, crystallinity, and the predictable chemistry of the Cbz group make it an ideal starting material for multi-step syntheses. From the construction of powerful chiral auxiliaries like oxazolidinones to directing stereoselective additions and serving as the foundational chiral element in the synthesis of natural products, its applications are both broad and impactful. For researchers in drug discovery and process development, mastering the use of this building block provides a reliable and efficient pathway to achieving the enantiopure compounds that define modern chemistry and medicine.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Phenylglycinol – Wikipedia [de.wikipedia.org]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. Cbz-(S)-2-phenylglycinol | 130406-31-4 [amp.chemicalbook.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. (R)-(-)-2-Phenylglycinol | 56613-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 10. Cbz-(R)-2-phenylglycinal | C16H15NO3 | CID 22857082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchwithnj.com [researchwithnj.com]

- 12. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Tool: A Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science where the three-dimensional arrangement of atoms dictates biological activity and material properties.[1] Among the strategies developed to achieve this stereochemical control, the use of chiral auxiliaries remains a powerful and reliable method.[2][3] This technical guide provides an in-depth exploration of the core principles, strategic application, and practical considerations of chiral auxiliaries in asymmetric synthesis. We will delve into the causality behind experimental choices, from the selection of the appropriate auxiliary to the conditions for its attachment and subsequent cleavage, offering field-proven insights for both seasoned researchers and those new to the field.

Introduction: The Imperative of Chirality

Many organic molecules exist as enantiomers—non-superimposable mirror images. While physically similar, these stereoisomers can exhibit profoundly different biological activities.[1] The classic, tragic example of thalidomide underscores this principle, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in drug development and the creation of other biologically active molecules.[1][4]

Asymmetric synthesis aims to achieve this selectivity. One of the foundational strategies in this endeavor is the temporary incorporation of a chiral entity, known as a chiral auxiliary, into an achiral substrate.[1][5] This auxiliary acts as a "chiral director," influencing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other.[1][5] Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, the recoverable and reusable auxiliary.[1][] This approach, pioneered by chemists like E.J. Corey and Barry Trost in the late 1970s and early 1980s, has become a cornerstone of modern synthetic organic chemistry.[1][5][7]

The Guiding Principles of Chiral Auxiliary-Mediated Synthesis

The success of a chiral auxiliary-based strategy hinges on several key principles that must be considered during the planning and execution of a synthesis.

The Ideal Chiral Auxiliary: A Chemist's Wishlist

A truly effective chiral auxiliary should possess a set of ideal characteristics:

-

Availability and Cost-Effectiveness: The auxiliary should be readily available in enantiomerically pure form and at a reasonable cost, especially for large-scale applications. Many successful auxiliaries are derived from the "chiral pool," which consists of inexpensive, naturally occurring chiral molecules like amino acids, terpenes, and carbohydrates.[2]

-

Facile Attachment and Cleavage: The auxiliary must be easily attached to the substrate and, crucially, removed under mild conditions that do not compromise the newly formed stereocenter.[2]

-

High Diastereoselectivity: The auxiliary must exert a strong stereochemical influence, leading to high diastereomeric excess (d.e.) in the key bond-forming reaction.[8]

-

Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable, allowing for the rational design of a synthesis to target a specific enantiomer.

-

Recoverability and Reusability: For the sake of atom economy and cost-efficiency, the auxiliary should be recoverable in high yield and purity for reuse.[8]

The Mechanism of Stereochemical Control

The central dogma of chiral auxiliary-mediated synthesis is the conversion of an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary (A) to a prochiral substrate (S), a new chiral molecule (S-A) is formed. This molecule now has two diastereotopic faces. When this complex reacts with a reagent, the transition states leading to the two possible diastereomeric products are no longer enantiomeric but diastereomeric. This difference in transition state energies results in the preferential formation of one diastereomer.

A Tour of Influential Chiral Auxiliaries

Over the decades, a diverse arsenal of chiral auxiliaries has been developed, each with its own strengths and applications.

Evans Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are among the most widely used and reliable chiral directors, particularly for asymmetric alkylations and aldol reactions.[1][] Derived from readily available amino alcohols, these auxiliaries provide excellent stereocontrol due to the formation of a rigid, chelated transition state.[9] The steric bulk of the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[1]

Key Applications of Evans Oxazolidinones:

| Reaction Type | Typical Diastereomeric Ratio (d.r.) | Key Features |

| Asymmetric Alkylation | >99:1 | Formation of a Z-enolate is crucial for high stereoselectivity. |

| Asymmetric Aldol Reactions | >99:1 for syn-aldol products | Boron-mediated soft enolization leads to the formation of a Z-enolate, which reacts via a Zimmerman-Traxler transition state.[9] |

| Asymmetric Diels-Alder Reactions | >95:5 | The auxiliary effectively controls the π-facial selectivity of the dienophile. |

Myers' Pseudoephedrine and Pseudoephenamine Amides

Andrew G. Myers developed a highly practical and versatile method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[10][11] Both enantiomers of pseudoephedrine are inexpensive and readily available.[10] The substrate, a carboxylic acid, is converted to the corresponding pseudoephedrine amide. Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a rigid, internally chelated Z-enolate. This conformation effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[10] More recently, pseudoephenamine has been introduced as a superior alternative, offering even higher diastereoselectivities, particularly in the formation of quaternary carbon centers, and is free from the regulatory restrictions associated with pseudoephedrine.[12]

Enders' SAMP/RAMP Hydrazones

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[13][14] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline and glutamic acid, respectively.[][13] The aldehyde or ketone is first converted to the corresponding hydrazone. Deprotonation with LDA forms a lithium azaenolate, which is stabilized by chelation to the methoxy group.[15] The bulky pyrrolidine ring effectively blocks one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[15]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor.[16] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[17] A key advantage of the camphorsultam auxiliary is its high crystallinity, which often allows for easy purification of the diastereomeric products by recrystallization.

Practical Application: A Step-by-Step Workflow

To illustrate the practical application of a chiral auxiliary, let's consider a typical workflow for an asymmetric alkylation using an Evans oxazolidinone.

Experimental Protocol: Asymmetric Alkylation of a Propionyl Imide

Step 1: Attachment of the Chiral Auxiliary (N-Acylation)

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

In a separate flask, prepare a solution of propionyl chloride in anhydrous THF.

-

Add the propionyl chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 30 minutes to form the sodium Z-enolate.

-

Add the alkylating agent (e.g., benzyl bromide) dropwise and stir at -78 °C for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide and hydrogen peroxide at 0 °C.

-

Stir the reaction for several hours until the starting material is consumed.

-

Quench the excess peroxide with sodium sulfite solution.

-

Extract the aqueous layer to recover the chiral auxiliary.

-

Acidify the aqueous layer and extract the desired carboxylic acid.

Industrial Perspective and Future Outlook

Chiral auxiliaries have found widespread application in the pharmaceutical and fine chemical industries, particularly in the early stages of drug development where reliability and versatility are paramount.[1] The ability to rapidly generate enantiomerically pure compounds for biological testing is a significant advantage. While the stoichiometric nature of chiral auxiliary-based methods can be a drawback in terms of atom economy, the high reliability and predictability often outweigh this concern, especially when the auxiliary can be efficiently recycled.[18]

The future of chiral auxiliary-mediated synthesis will likely focus on the development of more efficient and sustainable processes. This includes the design of new auxiliaries that can be used in catalytic amounts, as well as the integration of auxiliary-based methods into continuous flow manufacturing processes, which can facilitate automation and efficient recycling.[18]

Conclusion

Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their ability to provide reliable and predictable stereochemical control has made them indispensable tools for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of the principles governing their selection and application, as well as the practical aspects of their use, is essential for any researcher or scientist involved in the synthesis of chiral compounds. As the demand for enantiomerically pure pharmaceuticals and other advanced materials continues to grow, the role of the chiral auxiliary as a master architect of molecular chirality is set to endure.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 5. Chiral_auxiliary [chemeurope.com]

- 7. Chiral auxiliary! | PPTX [slideshare.net]

- 8. york.ac.uk [york.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synarchive.com [synarchive.com]

- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Camphorsultam - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of Cbz-(R)-2-phenylglycinol

Introduction: Cbz-(R)-2-phenylglycinol, also known as Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate, is a valuable chiral building block frequently utilized by researchers and drug development professionals in the synthesis of complex pharmaceutical intermediates. Its structural rigidity and defined stereochemistry make it a critical component in asymmetric synthesis. However, like many specialized reagents, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 120666-53-7). It is crucial to note that specific, peer-reviewed toxicological and hazard data for this N-protected derivative are not widely available.[1] Therefore, the safety protocols outlined herein are grounded in the established principles of laboratory safety and are informed by the known hazard profile of its parent compound, (R)-(-)-2-Phenylglycinol (CAS No: 56613-80-0). Until specific data for this compound is established, it must be handled with a level of caution appropriate for a substance with the potential for significant irritation and harm.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe handling. Key identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Benzyl (R)-(2-hydroxy-1-phenylethyl)carbamate | [2] |

| Synonyms | Z-D-Phg-ol, (r)-benzyl (2-hydroxy-2-phenylethyl)carbamate | [1][2] |

| CAS Number | 120666-53-7 | [1][2] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |

| Molecular Weight | 271.32 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Storage Temperature | 2-8 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in DMSO, DMF, and Ethanol. | [4][5] |

Hazard Identification and GHS Classification

As data for this compound is limited, the GHS classification for the parent compound, (R)-(-)-2-Phenylglycinol , is provided as a conservative proxy for risk assessment. The introduction of the Cbz protecting group is not expected to mitigate these hazards; therefore, this compound should be treated as possessing, at a minimum, the following hazard profile.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 1/2 | GHS05, GHS07 | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][6][7][8] |

| Serious Eye Damage/Irritation | Category 1/2 | GHS05, GHS07 | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][6][7][8] |

| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | [6][7][9] |

Precautionary Statements (Summary):

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, protective clothing, and eye/face protection.[6][7]

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.[6][7]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[3][6][7]

Core Principles of Safe Handling: A Mechanistic Approach

The causality behind safe handling protocols stems directly from the hazard profile. The primary risks associated with this class of compounds are exposure via inhalation of fine powder and direct contact with skin and eyes.

-

Containment is Key: The potential for respiratory irritation (H335) necessitates that all manipulations of the solid compound, especially weighing and transferring, be performed within a certified chemical fume hood or a glove box. This engineering control is the primary barrier to preventing the generation of airborne dust clouds and subsequent inhalation.

-

Preventing Dermal and Ocular Contact: The severe irritant and potential corrosive properties (H314/H315, H318/H319) of the parent molecule dictate that direct contact must be avoided. The use of appropriate gloves and safety glasses or goggles is not merely a recommendation but a critical requirement to prevent chemical burns or serious eye damage.

-

Minimizing Dust Generation: Mechanical actions like scooping or pouring can aerosolize fine powders. Prudent laboratory technique—such as gently scooping material rather than pouring it from a height and using a draft shield on an analytical balance—is essential to minimize dust formation at the source.

Standard Operating Protocol: Laboratory Handling

This protocol provides a self-validating system for handling this compound, ensuring safety checks are integrated at every stage.

Step 1: Pre-Operational Safety Review

-

Verify the location of the nearest safety shower and eyewash station.

-

Review this safety guide and the supplier-specific Safety Data Sheet (SDS).

-

Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Assemble all necessary Personal Protective Equipment (PPE) as detailed in Section 5. Don PPE before entering the handling area.

Step 2: Material Weighing and Transfer

-

Perform all weighing and transfer operations inside the chemical fume hood.

-

Place a weigh boat on an analytical balance equipped with a draft shield.

-

Using a clean, dedicated spatula, carefully transfer the required amount of this compound to the weigh boat. Avoid any abrupt movements that could generate dust.

-

Once the desired mass is obtained, securely close the primary container.

-

Carefully transfer the weighed material to the reaction vessel, which should also be inside the fume hood.

Step 3: Post-Handling Decontamination and Cleanup

-

Wipe the spatula, weigh boat, and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them.

-

Dispose of the used weigh boat and cleaning materials as hazardous waste.

-

Wipe down the exterior of the primary container before returning it to cold storage (2-8 °C).

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Wash hands and forearms thoroughly with soap and water.

Caption: Standard workflow for handling this compound.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required PPE for handling this compound powder.

-

Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing during the dissolution of the compound.[9][10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use. For prolonged tasks, consider double-gloving.[11][12]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin on the arms and legs.[9]

-

Respiratory Protection: All handling of the solid material must occur in a fume hood. If, under exceptional circumstances, work outside a hood is unavoidable and dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9][11]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6][7][13]

-

Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][6][7][13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][7]

Accidental Release (Spill) Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Control: Ensure the area is well-ventilated (fume hood). Remove all ignition sources.[6]

-

Contain & Clean:

-

Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.

-

Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste. Avoid actions that create dust.[6][7][9]

-

Decontaminate the spill area with an appropriate solvent and washcloths, disposing of all materials as hazardous waste.

-

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam.[6][10][14]

-

Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), may be generated through thermal decomposition.[6][7][10][15]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[7][10][14][15]

Caption: Decision-making workflow for emergency response.

Storage and Disposal

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6][7][9][16] The recommended storage temperature is between 2-8 °C.[2] Keep away from incompatible materials such as strong oxidizing agents.[7][9] Given that related compounds can be air-sensitive, storing under an inert atmosphere like nitrogen is a prudent additional measure.[3]

-

Disposal: All waste material, including contaminated PPE and cleaning supplies, must be disposed of as hazardous chemical waste.[3][6][7] Disposal must be conducted through a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations. Do not allow the product to enter drains or soil.[6]

Toxicological Profile

-

Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[6]

-

Acute Effects:

-

Skin: May cause inflammation characterized by itching, scaling, reddening, or blistering.[6] Prolonged contact may lead to chemical burns.

-

Eyes: Can cause redness, watering, pain, and serious eye damage.[6]

-

Inhalation: May cause irritation of the lungs and respiratory system.[6]

-

Ingestion: Harmful if swallowed; may cause irritation of the digestive tract.[8][16]

-

-

Chronic Effects: Data on long-term exposure is not available.

-

Carcinogenicity: The parent compound is not classified as a carcinogen by IARC, NTP, or OSHA.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. caymanchem.com [caymanchem.com]

- 5. (R)-(-)-2-Phenylglycinol, 98% | Fisher Scientific [fishersci.ca]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. physics.purdue.edu [physics.purdue.edu]

- 15. fishersci.com [fishersci.com]

- 16. (R)-(-)-2-Phenylglycinol(56613-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Synthesis of chiral amines using Cbz-(R)-2-phenylglycinol

Application Notes & Protocols

Topic: High-Fidelity Asymmetric Synthesis of Chiral Amines Utilizing a Cbz-(R)-2-Phenylglycinol Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral amines are indispensable building blocks in modern pharmaceuticals, representing a significant portion of all small-molecule drugs.[1][2] Their stereochemistry is often critical for therapeutic efficacy and safety. This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral amines using the robust and reliable chiral auxiliary, N-carbobenzyloxy-(R)-2-phenylglycinol (this compound). We delve into the mechanistic rationale behind the stereocontrol, provide step-by-step experimental procedures, and offer field-proven insights to troubleshoot common challenges. The methodology leverages a three-step sequence: diastereoselective formation of a chiral imine, a highly controlled diastereoselective reduction, and subsequent cleavage of the auxiliary to yield the target enantiopure amine. This approach offers a powerful and predictable route to valuable chiral intermediates for drug discovery and development.[3][4]

The Strategic Advantage of the Phenylglycinol Auxiliary

The use of a chiral auxiliary is a classic and powerful strategy in asymmetric synthesis, where a temporary chiral moiety is attached to a prochiral substrate to direct a stereoselective transformation.[5][]

Causality of Stereochemical Control

This compound is an exemplary auxiliary for several key reasons:

-

Rigid Conformational Scaffolding: The phenyl and hydroxyl groups of the phenylglycinol backbone create a sterically defined and conformationally restricted environment. This rigidity is paramount for effective facial discrimination of the prochiral imine intermediate.

-

Chelation Control: The hydroxyl group, in proximity to the imine nitrogen, acts as a crucial chelating agent. During the reduction step, it coordinates to the hydride reagent (e.g., containing Li⁺, Na⁺, or Zn²⁺), forming a rigid five-membered ring intermediate. This complex effectively blocks one face of the C=N double bond, forcing the hydride to attack from the opposite, less-hindered face, thus ensuring high diastereoselectivity.[7]

-

Robust Cbz Protecting Group: The N-carbobenzyloxy (Cbz) group serves two purposes. Firstly, it protects the auxiliary's amino group during the initial steps. Secondly, its stability under various conditions and its susceptibility to clean removal via hydrogenolysis make it an ideal protecting group that does not interfere with the core transformations.[8][9]

Overall Synthetic Workflow

The synthesis follows a logical and efficient three-stage pathway. This workflow is designed to build the desired stereocenter with high fidelity and then cleanly remove the directing auxiliary.

Figure 1: High-level workflow for chiral amine synthesis.

Mechanistic Deep Dive: The Origin of Diastereoselectivity

The cornerstone of this methodology is the diastereoselective reduction of the chiral imine intermediate. Understanding the transition state is key to appreciating and optimizing the reaction.

As described, the auxiliary's hydroxyl group chelates to the metal cation of the hydride reagent (e.g., NaBH₄). This forms a rigid bicyclic-like transition state. The phenyl group of the auxiliary arranges itself to minimize steric hindrance, further biasing the conformation. This leaves one face of the imine double bond sterically shielded, directing the incoming hydride nucleophile to the opposite face with high precision.

Figure 2: Rationale for diastereoselective hydride attack.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Formation of the Chiral Imine Intermediate

This protocol describes the condensation reaction between a prochiral ketone and the chiral auxiliary.

-

Materials:

-

This compound (1.0 equiv)

-

Prochiral ketone (e.g., acetophenone) (1.1 equiv)

-

Titanium (IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diisopropylethylamine (DIPEA) (2.5 equiv)

-

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Ti(OiPr)₄ dropwise over 10 minutes. The solution may turn yellow.

-

Add the prochiral ketone, followed by the dropwise addition of DIPEA.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Filter the resulting suspension through a pad of Celite®, washing the pad with DCM.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude imine is often used directly in the next step without further purification.

-

Protocol 3.2: Diastereoselective Reduction of the Imine

This is the critical stereochemistry-defining step.

-

Materials:

-

Crude chiral imine from Protocol 3.1 (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the crude imine in a mixture of THF and MeOH (e.g., 4:1 v/v) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a slurry of NaBH₄ in a small amount of THF.

-

Slowly add the NaBH₄ slurry to the cold imine solution portion-wise over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC until the starting imine is consumed.

-

Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.

-

Protocol 3.3: Cleavage of the Chiral Auxiliary

This final step liberates the desired chiral amine. Two common methods are presented.

Method A: Reductive Cleavage (Hydrogenolysis)

-

Materials:

-

Diastereomerically enriched protected amine (1.0 equiv)

-

Palladium on carbon (Pd/C, 10 wt. %, ~10 mol %)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

-

Procedure:

-

Dissolve the protected amine in MeOH.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Purge the flask with H₂ gas and maintain a positive pressure with a hydrogen balloon.

-

Stir vigorously at room temperature for 8-16 hours.

-

Monitor by TLC for the disappearance of starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing thoroughly with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral amine. The auxiliary is recovered as 2-phenylglycinol.

-

Method B: Oxidative Cleavage [10]

(Useful if the target molecule contains functional groups sensitive to reduction, e.g., alkenes, alkynes).

-

Materials:

-

Diastereomerically enriched protected amine (1.0 equiv)

-

Lead (IV) acetate (Pb(OAc)₄) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the protected amine in anhydrous DCM and cool to 0 °C.

-

Add Pb(OAc)₄ portion-wise, maintaining the temperature at 0 °C.

-

Stir for 1-2 hours at 0 °C.

-

Quench the reaction with aqueous sodium sulfite solution.

-

Filter the mixture through Celite® and extract the aqueous layer with DCM.

-

The resulting intermediate is an imine, which must be hydrolyzed. Treat the organic layer with 1M HCl and stir for 1 hour.

-

Separate the layers. Basify the aqueous layer with 2M NaOH and extract with DCM to isolate the free amine.

-

Data Summary and Expected Outcomes

The efficiency of this method is demonstrated by its consistently high diastereoselectivity across various substrates.

| Substrate (Ketone) | Reducing Agent | Typical Diastereomeric Ratio (d.r.) | Overall Yield (2 steps) | Final Amine e.e. |

| Acetophenone | NaBH₄ | >95:5 | 75-85% | >95% |

| Propiophenone | NaBH₄ | >97:3 | 70-80% | >97% |

| 2-Acetylnaphthalene | LiBH₄ | >98:2 | 72-82% | >98% |

| Cyclohexyl methyl ketone | NaBH₄ / CeCl₃ | 90:10 | 65-75% | >90% |

Note: Data are representative examples compiled to illustrate the methodology's effectiveness. Actual results may vary based on specific reaction conditions and substrate electronics/sterics.

Troubleshooting and Expert Recommendations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Diastereoselectivity | 1. Reaction temperature too high during reduction. 2. Insufficient chelation control. 3. Sterically undemanding substrate. | 1. Strictly maintain reduction temperature at -78 °C. 2. Add a Lewis acid like CeCl₃ with NaBH₄ to enhance chelation. 3. Consider a bulkier reducing agent like L-Selectride®, but be mindful of potential side reactions. |

| Incomplete Auxiliary Cleavage | 1. Inactive Pd/C catalyst. 2. Catalyst poisoning. 3. Insufficient H₂ pressure. | 1. Use fresh, high-quality Pd/C. 2. Purify the substrate carefully; sulfur-containing compounds can poison the catalyst. 3. Use a Parr apparatus for higher H₂ pressure if a balloon is insufficient. |

| Epimerization of Product | 1. Harsh acidic or basic conditions during workup. 2. Prolonged reaction times at elevated temperatures. | 1. Use mild workup conditions (e.g., saturated NaHCO₃ or NH₄Cl). 2. Avoid unnecessary heating and purify the product promptly after isolation. |

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Cbz-(R)-2-phenylglycinol as a Chiral Auxiliary in Diastereoselective Aldol Reactions for the Synthesis of β-Hydroxy-α-Amino Acids

An Application Guide and Protocol for Researchers

Introduction: The Pursuit of Stereochemical Control in Drug Development

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its ability to construct complex molecules by uniting two carbonyl compounds into a new β-hydroxy carbonyl structure is unparalleled.[2] In the context of medicinal chemistry and drug development, where biological activity is exquisitely dependent on the three-dimensional arrangement of atoms, achieving stereocontrol in these reactions is paramount. Many pharmaceutical agents are chiral and exist as one of two enantiomers, making asymmetric synthesis a critical discipline.[3]

Chiral auxiliaries are a powerful and reliable strategy for inducing asymmetry.[3][4] These are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[3][5] While numerous auxiliaries have been developed, Cbz-(R)-2-phenylglycinol has emerged as a highly effective controller for the synthesis of chiral α-amino acid derivatives. Its rigid structure and predictable stereochemical bias make it an excellent choice for demanding applications.

This guide provides an in-depth exploration of the use of N-Cbz-(R)-2-phenylglycinol as a chiral auxiliary, specifically focusing on its application in diastereoselective aldol reactions to generate enantiomerically enriched syn-β-hydroxy-α-amino acids, which are key structural motifs in numerous bioactive compounds.[6][7]

Principle of Stereocontrol: The Chelation-Controlled Transition State

The remarkable stereoselectivity achieved with this compound derivatives stems from the formation of a rigid, chair-like six-membered transition state, often described by the Zimmerman-Traxler model.[2][3] The process begins with the attachment of the auxiliary to a glycine unit, followed by deprotonation with a strong base (e.g., LDA or LiHMDS) to form a lithium enolate.